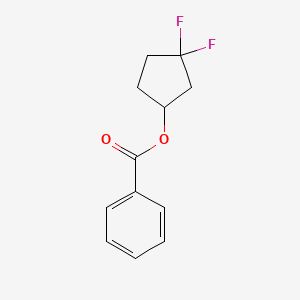

3,3-Difluorocyclopentyl benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Difluorocyclopentyl benzoate is a chemical compound characterized by its unique structure, featuring a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a benzoate group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentyl benzoate typically involves the reaction of cyclopentanol with difluorocarbene to form 3,3-difluorocyclopentanol, followed by esterification with benzoic acid. The reaction conditions include the use of a strong base, such as potassium tert-butoxide, to generate difluorocarbene, and a catalyst like sulfuric acid for the esterification step.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions.

化学反应分析

Types of Reactions: 3,3-Difluorocyclopentyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) in aprotic solvents.

Major Products Formed:

Oxidation: Forms carboxylic acids and ketones.

Reduction: Produces alcohols and alkanes.

Substitution: Yields various substituted cyclopentyl derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoate derivatives, including 3,3-difluorocyclopentyl benzoate, exhibit promising anticancer properties. A study demonstrated that certain benzoate derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The introduction of fluorine atoms is known to enhance the metabolic stability and bioactivity of such compounds, making them suitable candidates for further development in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to prevent neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Agricultural Applications

Pesticide Development

The compound has been explored for use in developing novel pesticides. Its structural features may provide enhanced efficacy against specific pests while minimizing environmental impact. The incorporation of fluorinated groups can improve the lipophilicity and biological activity of agrochemicals, leading to more effective pest control strategies .

Material Science

Polymer Synthesis

In material science, this compound is being investigated as a potential monomer for synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials . The unique properties imparted by the difluorocyclopentyl group may also enhance the performance characteristics of these materials.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Neuroprotective agents | Protection against neurodegeneration | |

| Agricultural Science | Pesticide formulations | Enhanced efficacy and reduced environmental impact |

| Material Science | Polymer synthesis | Improved thermal stability and chemical resistance |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal examined various benzoate derivatives, including this compound, showing significant cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis through specific signaling pathways .

- Pesticide Development : Research conducted on fluorinated agrochemicals highlighted the effectiveness of compounds similar to this compound in controlling pest populations while exhibiting lower toxicity to non-target organisms. This study emphasizes the importance of fluorination in enhancing pesticide performance .

作用机制

The mechanism by which 3,3-Difluorocyclopentyl benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context of its application and the specific targets involved.

相似化合物的比较

3,3-Difluorocyclopentyl benzoate is compared with other similar compounds to highlight its uniqueness:

3,3-Difluorocyclopentanol: Similar structure but lacks the benzoate group, resulting in different reactivity and applications.

3,3-Difluorobenzoic Acid: Contains a benzoate group but lacks the cyclopentyl ring, leading to different chemical properties and uses.

Cyclopentyl Benzoate: Lacks the fluorine atoms, resulting in different reactivity and biological activity.

These comparisons help to understand the distinct advantages and applications of this compound in various fields.

生物活性

3,3-Difluorocyclopentyl benzoate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound consists of a cyclopentane ring substituted with two fluorine atoms at the 3-position and a benzoate moiety. Its molecular formula is C13H12F2O2 with a molecular weight of approximately 250.23 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially affecting its biological interactions.

The proposed mechanism for the biological activity of benzoate derivatives involves:

- Intracellular pH Modulation : Benzoate can accumulate in cells at low external pH, leading to a decrease in intracellular pH. This shift can inhibit key metabolic enzymes such as phosphofructokinase, resulting in reduced ATP production and growth inhibition .

- Disruption of Metabolic Pathways : The interference with glycolysis and other metabolic pathways can lead to cell death in susceptible organisms.

Case Studies

- Antifungal Activity : In a controlled study, various benzoic acid derivatives were tested against Saccharomyces cerevisiae. Results indicated that these compounds could significantly reduce yeast viability at concentrations ranging from 2-10 mM due to their effects on intracellular pH and ATP levels .

- Toxicological Assessments : Toxicity studies on benzoic acid and its derivatives have shown low toxicity profiles in animal models. The European Food Safety Authority (EFSA) has established acceptable daily intake levels for benzoic acid derivatives, indicating their safety when used appropriately in food applications .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C13H12F2O2 | Potential antimicrobial | Intracellular pH modulation; glycolysis inhibition |

| Benzoic Acid | C7H6O2 | Antimicrobial | Similar mechanisms as above |

| Sodium Benzoate | C7H5NaO2 | Preservative; antimicrobial | Alters metabolic pathways via pH changes |

属性

IUPAC Name |

(3,3-difluorocyclopentyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-12(14)7-6-10(8-12)16-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVDRZQDTHOSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。